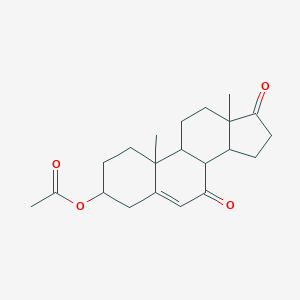

7-Oxodehydroepiandrosterone 3-acetate

Description

Properties

IUPAC Name |

(10,13-dimethyl-7,17-dioxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(23)19-15-4-5-18(24)21(15,3)9-7-16(19)20/h11,14-16,19H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSMJVQHDZUPIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC4=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932445 | |

| Record name | 7,17-Dioxoandrost-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449-61-2 | |

| Record name | NSC134911 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,17-Dioxoandrost-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Endogenous Formation of 7 Oxodehydroepiandrosterone and Its Acetylated Form

Dehydroepiandrosterone (B1670201) (DHEA) as a Biosynthetic Precursor

The journey begins with Dehydroepiandrosterone (DHEA), an abundant circulating steroid hormone primarily produced by the adrenal glands. webmd.com DHEA serves as the foundational molecule, or precursor, for the synthesis of a variety of other steroids. nih.govpeacehealth.org Its conversion into 7-oxygenated metabolites, including 7-Oxodehydroepiandrosterone (7-oxo-DHEA), represents a significant metabolic route. researchgate.netnih.gov This pathway is distinct from the pathways that convert DHEA into sex hormones like testosterone (B1683101) and estrogen. wikipedia.orgwebmd.com

Enzymatic Pathways Leading to 7-Oxygenated Steroids

The transformation of DHEA into its 7-oxygenated derivatives is a multi-step process orchestrated by specific enzymes. This cascade ensures the controlled production of 7-oxo-DHEA and its subsequent acetylated form.

Role of Cytochrome P450 7B1 (CYP7B1) in 7α-Hydroxylation of DHEA

The initial and irreversible step in this pathway is the 7α-hydroxylation of DHEA. nih.gov This crucial reaction is catalyzed by the enzyme Cytochrome P450 7B1 (CYP7B1). nih.govwikipedia.org CYP7B1, a steroid 7α-hydroxylase, introduces a hydroxyl group at the 7α position of the DHEA molecule, yielding 7α-hydroxy-DHEA. nih.govwikipedia.org This enzymatic action effectively diverts DHEA away from the pathways that lead to the formation of androgens and estrogens. nih.gov Other cytochrome P450 enzymes, such as CYP3A4, can also contribute to the 7α-hydroxylation of DHEA in the liver. wikipedia.orgresearchgate.net

Subsequent Oxidation to 7-Oxodehydroepiandrosterone (7-oxo-DHEA)

Following the initial hydroxylation, 7α-hydroxy-DHEA serves as a substrate for another enzyme, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.netnih.gov This enzyme facilitates the oxidation of the 7α-hydroxyl group, converting 7α-hydroxy-DHEA into 7-Oxodehydroepiandrosterone (7-oxo-DHEA). researchgate.netnih.gov This conversion is a key step in the formation of this unique steroid metabolite. nih.gov The same enzyme, 11β-HSD1, can also interconvert 7α-hydroxy-DHEA and its epimer, 7β-hydroxy-DHEA, with 7-oxo-DHEA acting as an intermediate. researchgate.net

Endogenous Acetylation to 7-Oxodehydroepiandrosterone 3-acetate

The final step in the formation of the titular compound is the acetylation of 7-oxo-DHEA. This process involves the addition of an acetyl group to the 3β-hydroxyl position of the 7-oxo-DHEA molecule, resulting in the formation of this compound. nih.govnih.gov This acetylation is a common modification for therapeutic steroids, often enhancing their stability. nih.gov In the body, this acetylated form can be rapidly hydrolyzed back to the free steroid by widespread tissue esterases. nih.gov

Tissue-Specific Biosynthesis and Distribution within Biological Systems

The enzymes responsible for the biosynthesis of 7-oxo-DHEA and its acetylated form are present in various tissues throughout the body, leading to a wide distribution of these compounds.

CYP7B1, the enzyme initiating the pathway, is expressed in several key locations, including the brain, liver, prostate, and skin. nih.govnih.gov Immunohistochemical studies have confirmed the presence of both CYP7B1 and 11β-HSD1 in the liver, skin, and tonsils. nih.gov The adrenal glands and gonads, the primary sites of DHEA production, are also involved in this metabolic cascade. nih.gov The presence of these enzymes in such a diverse range of tissues suggests that the production of 7-oxygenated DHEA metabolites is a widespread physiological process.

Endogenous Levels and Physiological Variations Across Biological States

It is important to note that the levels of DHEA, the precursor molecule, naturally decline with age. webmd.comrupahealth.com This age-related decrease in DHEA may consequently lead to lower levels of its metabolites, including 7-oxo-DHEA. rupahealth.com

Interactive Data Table: Endogenous Levels of 7-Oxo-DHEA

| Population | Mean Level (nmol/l) | Standard Deviation |

| Healthy Adults (n=215) | 0.280 | 0.227 |

This table summarizes the mean serum levels of unconjugated 7-oxo-DHEA as reported in a study of individuals without overt endocrine disorders. nih.gov

Metabolic Fate and Biotransformation Pathways of 7 Oxodehydroepiandrosterone 3 Acetate

Hydrolysis of the 3-Acetate Moiety to 7-Oxodehydroepiandrosterone

The initial and pivotal step in the metabolism of 7-oxodehydroepiandrosterone 3-acetate is the rapid conversion to its parent compound, 7-oxo-DHEA, through hydrolysis. nutritionaloutlook.com This process involves the cleavage of the 3-acetate ester bond. The acetylated form is often utilized in supplements because it is less prone to oxidation during manufacturing. nutritionaloutlook.com Upon ingestion, it is efficiently hydrolyzed to 7-oxo-DHEA, the biologically active form of the molecule. nutritionaloutlook.comcaringsunshine.com This rapid conversion ensures that the subsequent metabolic pathways are initiated with the active compound.

7-Oxo-DHEA itself is a naturally occurring metabolite of dehydroepiandrosterone (B1670201) (DHEA). wikipedia.orghealthline.com Unlike DHEA, however, 7-oxo-DHEA is not converted into sex hormones such as testosterone (B1683101) or estrogen. wikipedia.orgwebmd.com

Conjugation Pathways and Metabolite Formation

Following hydrolysis, 7-oxo-DHEA and its metabolites undergo conjugation reactions, primarily sulfation and glucuronidation. These processes increase the water solubility of the compounds, facilitating their excretion from the body. youtube.com

A significant conjugation pathway for 7-oxo-DHEA is sulfation, leading to the formation of 7-oxodehydroepiandrosterone 3-sulfate (7-oxo-DHEA-S). This reaction is catalyzed by sulfotransferase enzymes. youtube.com Sulfation is a common metabolic route for steroids, serving to create a reservoir of the hormone and to facilitate its transport in the bloodstream and eventual excretion. youtube.comnih.gov The sulfated form, DHEA sulfate (B86663) (DHEAS), is the most abundant hormone in human circulation. nih.gov While the direct sulfation of 7-oxo-DHEA is a key pathway, the broader context of steroid metabolism involves a dynamic interplay between sulfation and desulfation, regulated by sulfotransferases and sulfatases, respectively. youtube.comnih.gov

Table 1: Key Conjugation Metabolite of 7-Oxo-DHEA

| Precursor | Conjugation Reaction | Metabolite |

|---|

In addition to sulfation, glucuronidation is another major phase II conjugation pathway for the metabolites of 7-oxo-DHEA. This process involves the attachment of glucuronic acid to the steroid molecule, further enhancing its water solubility for excretion. Studies analyzing urinary metabolites after administration of 7-oxo-DHEA have identified various compounds excreted in both the free plus glucuronated and sulfate fractions. wada-ama.org Enzymatic hydrolysis using β-glucuronidase is a standard method to release the metabolites from their glucuronide conjugates for analytical detection. wada-ama.org Ten metabolites have been proposed through GC-MS and LC-MS analyses, indicating a considerable role for glucuronidation in the elimination of 7-oxo-DHEA and its derivatives. wada-ama.org

Further Reductive Metabolism to Hydroxylated Derivatives

Subsequent to the initial hydrolysis and conjugation, 7-oxo-DHEA can undergo further reductive metabolism, primarily at the C-7 and C-17 positions, leading to the formation of various hydroxylated derivatives.

7-oxo-DHEA can be reduced to form 7α-hydroxy-DHEA. wikipedia.orgnih.gov This conversion is part of an interconversion process catalyzed by enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov The formation of 7α-hydroxy-DHEA from DHEA is an irreversible hydroxylation step carried out by cytochrome P450 7B1 (CYP7B1). nih.gov Subsequently, 11β-HSD1 mediates the interconversion between 7α-hydroxy-DHEA and 7β-hydroxy-DHEA, with 7-oxo-DHEA acting as an intermediary. nih.govnih.gov In some tissues, the reduction of 7-oxo-DHEA can lead to the formation of 7α-hydroxy-DHEA. nih.gov

The reduction of 7-oxo-DHEA also leads to the formation of 7β-hydroxy-DHEA. wikipedia.orgresearchgate.netwikipedia.org Research indicates that 7β-hydroxy-DHEA is formed through the reduction of 7-oxo-DHEA, rather than by direct hydroxylation of DHEA. youtube.com This is supported by findings that 7β-hydroxy-DHEA does not appear in incubation mediums until 7-oxo-DHEA has accumulated. youtube.com The interconversion between the 7α- and 7β-hydroxy isomers, via the 7-oxo intermediate, is a key feature of DHEA metabolism. nih.govnih.gov

Table 2: Reductive Metabolites of 7-Oxo-DHEA

| Precursor | Metabolic Process | Metabolite | Key Enzymes |

|---|---|---|---|

| 7-Oxo-DHEA | Reduction | 7α-Hydroxy-DHEA | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) |

Excretion Patterns of 7-Oxodehydroepiandrosterone and its Metabolites in Biological Fluids

Following its metabolic biotransformation, 7-Oxodehydroepiandrosterone (7-oxo-DHEA) and its various metabolites are eliminated from the body primarily through urinary excretion. Research has extensively documented the profile of these compounds in urine, identifying numerous metabolites and their conjugation patterns. Information regarding excretion into other biological fluids, such as feces, is less comprehensive in humans.

The primary route for the elimination of 7-oxo-DHEA and its derivatives is the urine. nih.govresearchgate.net Studies involving the administration of 7-oxo-DHEA or its acetate (B1210297) ester have led to the identification of a complex profile of metabolites in urine. researchgate.net These metabolites are typically excreted in three main forms: as free steroids, and more predominantly, as water-soluble glucuronide and sulfate conjugates. nih.govresearchgate.net This conjugation process facilitates their renal clearance.

Research has shown that after administration, the urinary concentrations of the parent compound, 7-oxo-DHEA, and its principal metabolites, 7α-hydroxy-DHEA and 7β-hydroxy-DHEA, increase significantly. sci-hub.seuu.nl The 7-hydroxylated isomers are major products of the metabolic reduction of the 7-keto group. researchgate.net In particular, 7β-hydroxy-DHEA is often found in greater proportion and is considered a key marker metabolite. researchgate.net

Beyond these primary metabolites, further biotransformations lead to a variety of other excreted compounds. Extensive analysis has revealed the presence of numerous other metabolites, including reduced, oxidized, and poly-hydroxylated structures that are not typically part of the standard endogenous steroid profile. nih.govwada-ama.org In one study, ten metabolites not previously reported were described, which showed significant responses in the free, glucuronidated, and sulfated urinary fractions. nih.govresearchgate.net Another investigation identified a novel metabolite, 5α-androstane-3β,7β-diol-17-one, which was found to extend the time window for detection in urine.

The excretion of these metabolites occurs over a period of time. For instance, after a single oral dose of 3-acetyl-7-keto-DHEA, an increased excretion rate for 7α-OH-DHEA, 7β-OH-DHEA, and 7-keto-DHEA was observed for 15-20 hours. uu.nl The excretion of another metabolite, 7-keto-androsterone, was found to be elevated for up to 30 hours. uu.nl The urinary ratio of 7β-OH-DHEA to 7α-OH-DHEA was also noted to be increased for approximately 20 hours post-administration. uu.nl

While urinary excretion is well-characterized, there is a notable lack of specific research findings on the fecal excretion patterns of 7-oxo-DHEA and its metabolites in humans.

Urinary Metabolites of 7-Oxodehydroepiandrosterone

The table below summarizes the key metabolites of 7-oxo-DHEA identified in human urine and the forms in which they are excreted.

| Metabolite Name | Excretion Form(s) | Reference |

| 7-Oxodehydroepiandrosterone (7-oxo-DHEA) | Free, Glucuronidated, Sulfated | nih.gov, researchgate.net, sci-hub.se |

| 7α-Hydroxydehydroepiandrosterone (7α-OH-DHEA) | Free, Glucuronidated, Sulfated | nih.gov, researchgate.net, sci-hub.se |

| 7β-Hydroxydehydroepiandrosterone (7β-OH-DHEA) | Free, Glucuronidated, Sulfated | researchgate.net, nih.gov, researchgate.net |

| 5α-Androstane-3β,7β-diol-17-one | Not specified | |

| 7-Keto-androsterone | Not specified | uu.nl |

| Reduced and Hydroxylated Metabolites | Free, Glucuronidated, Sulfated | nih.gov, wada-ama.org |

This table is based on available research findings. "Not specified" indicates that the specific conjugation status was not detailed in the cited source.

Duration of Increased Urinary Excretion of Key Metabolites

This table details the time period over which the urinary excretion of specific metabolites has been observed to be elevated following administration.

| Metabolite | Duration of Increased Excretion | Reference |

| 7α-Hydroxydehydroepiandrosterone | 15-20 hours | uu.nl |

| 7β-Hydroxydehydroepiandrosterone | 15-20 hours | uu.nl |

| 7-Oxodehydroepiandrosterone | 15-20 hours | uu.nl |

| 7-Keto-androsterone | 30 hours | uu.nl |

Molecular Mechanisms of Action of 7 Oxodehydroepiandrosterone and Its Metabolites

Modulation of Thermogenic Enzyme Activities and Mitochondrial Metabolism

The thermogenic effects of 7-oxo-DHEA are primarily linked to its capacity to increase the activity of several enzymes that play a crucial role in energy expenditure. lifeextension.com This modulation enhances metabolic rate, leading to increased consumption of stored energy. nih.govresearchgate.net Studies have shown that the thermogenic potential of DHEA derivatives increases in the sequence of DHEA, 7-α-OH-DHEA, 7-keto-DHEA, and 7-β-OH-DHEA. nih.gov

Induction of Mitochondrial sn-Glycerol-3-Phosphate Dehydrogenase (mGPDH)

7-oxo-DHEA is a potent inducer of mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH). researchgate.netnih.gov This enzyme is a key component of the glycerol (B35011) phosphate (B84403) shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain. plos.org By increasing the levels of mGPDH, 7-oxo-DHEA enhances a metabolically inefficient pathway for electron transport that bypasses a segment of the conventional respiratory chain. nih.gov This mechanism of inducing thermogenic enzymes is similar to that of thyroid hormones. nih.govresearchgate.net

Activation of Cytosolic Malic Enzyme

Parallel to its effects on mGPDH, 7-oxo-DHEA also elevates the levels of cytosolic malic enzyme. nih.govresearchgate.netnih.gov This enzyme is significant for supplying the biochemical reductant NADPH in the cytosol. nih.gov The induction of both mGPDH and malic enzyme creates a thermogenic system that contributes to an increased metabolic rate. researchgate.netresearchgate.net

Enhancement of Liver Catalase Activity

Research in animal models has demonstrated that administration of 7-oxo-DHEA leads to an enhancement of liver catalase activity. researchgate.netnih.govresearchgate.net Catalase is an important antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen, protecting the cell from oxidative damage. nih.govnih.gov One study noted a 67% increase in liver catalase activity in rats fed with 7-oxo-DHEA. researchgate.net

Promotion of Fatty Acyl-CoA Oxidase Activity

7-oxo-DHEA stimulates the activity of fatty acyl-CoA oxidase, the rate-limiting enzyme in the peroxisomal beta-oxidation of fatty acids. nih.govresearchgate.netnih.gov This action promotes the burning of fatty acids for energy. nih.govresearchgate.net A study measuring the effects of 7-oxo-DHEA in rats reported a significant 128% increase in fatty acyl-CoA oxidase activity. researchgate.net This suggests that stored fat becomes a major fuel source under the influence of the compound. researchgate.net

Table 1: Effect of 7-Oxodehydroepiandrosterone on Thermogenic Enzyme Activity in Rat Liver

| Enzyme | Change in Activity | Reference |

|---|---|---|

| Mitochondrial sn-Glycerol-3-Phosphate Dehydrogenase (mGPDH) | Increased | researchgate.netnih.gov |

| Cytosolic Malic Enzyme | Increased by 860% | lifeextension.com |

| Liver Catalase | Increased by 67% | researchgate.net |

| Fatty Acyl-CoA Oxidase | Increased by 128% | researchgate.netlifeextension.com |

Role in Uncoupling Protein Regulation and Proton Leak

7-oxo-DHEA is implicated in the regulation of uncoupling proteins (UCPs) and the associated proton leak. nih.govnih.gov UCPs are carriers in the inner mitochondrial membrane that allow protons to re-enter the mitochondrial matrix, bypassing ATP synthase. nih.govnih.gov This process, known as proton leak, uncouples respiration from ATP synthesis, dissipating the energy from the proton motive force as heat instead. nih.govresearchgate.net

7-oxo-DHEA induces an increased proton leak or "slip," a mechanism also observed with thyroid hormones. nih.gov This disruption of the electron transport chain and oxidative phosphorylation necessitates an increase in electron transfer to maintain ATP production, thereby consuming more substrate and stored energy. nih.govresearchgate.net Some evidence suggests that 7-keto-DHEA might directly elevate the levels of uncoupling proteins. nih.govresearchgate.net Furthermore, it may exert an anti-glucocorticoid effect, potentially counteracting the reduction in UCPs caused by glucocorticoids. nih.gov

Absence of Direct Estrogen Receptor Activation

Similarly, 7-Oxodehydroepiandrosterone 3-acetate and its active form, 7-keto-DHEA, are noted for their inability to be converted into estrogens. hellopharmacist.comlifeextension.comwebmd.com This prevents direct activation of estrogen receptors through conversion to estrogenic hormones. lifeextension.comrupahealth.com However, some research suggests a more complex interaction. One study indicated that 7-keto-DHEA could be a low-affinity ligand for estrogen receptors, and in certain cancer cell lines, it was shown to stimulate estrogen receptor activity and promote growth. yaletownnaturopathic.comnih.gov Another study found that while DHEA and its metabolites could activate estrogen receptors, 7-oxo-DHEA was among those that could be partially converted to estrogens in HepG2 cells to activate ERβ. nih.govresearchgate.net It was also observed that 7-oxo-DHEA stimulated reporter activity in ERβ transfected HepG2 cells. researchgate.net In contrast, another perspective posits that 7β-Hydroxy-epiandrosterone (a metabolite of DHEA) can exert anti-estrogenic effects by interacting with ERβ. nih.gov

Anti-Glucocorticoid Mechanisms

7-Oxodehydroepiandrosterone and its metabolites exhibit significant anti-glucocorticoid properties through multiple pathways. These mechanisms are central to many of its physiological effects.

Competitive Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

A primary mechanism of 7-keto-DHEA's anti-glucocorticoid action is its competitive inhibition of the enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). nih.govnih.gov This enzyme is responsible for the conversion of inactive cortisone (B1669442) to active cortisol, particularly in tissues like the liver and adipose tissue. nih.govnih.gov By inhibiting 11β-HSD1, 7-keto-DHEA reduces the local production of cortisol, a hormone linked to conditions such as insulin (B600854) resistance and obesity when present in excess. nih.govrupahealth.com The inhibition of 11β-HSD1 by 7-keto-DHEA is thought to favor the production of 7β-OH-DHEA over active glucocorticoids. nih.gov This action is significant as glucocorticoids themselves can reduce the levels of uncoupling proteins, an effect that may be counteracted by the anti-glucocorticoid properties of 7-keto-DHEA. nih.gov

Studies have shown that the interconversion of 7-oxo-DHEA and its 7-hydroxy isomers is largely catalyzed by 11β-HSD1 in the liver. nih.gov Furthermore, research using modeling analyses has indicated that 7-keto and 7-hydroxy metabolites of DHEA occupy the same binding site in 11β-HSD1 as cortisone and cortisol, respectively, supporting the competitive inhibition mechanism. nih.gov

Antagonism of Glucocorticoid Receptor-Mediated Effects

Beyond enzyme inhibition, there is evidence to suggest that 7-keto-DHEA and its related compounds may directly or indirectly antagonize the effects mediated by the glucocorticoid receptor. High levels of cortisol can lead to a state of cortisol dominance, which can negatively impact the immune system. lifeextension.com By reducing local cortisol levels through 11β-HSD1 inhibition, 7-keto-DHEA helps to mitigate these effects. bodylogicmd.com Some research points to a natural antiglucocorticoid role for 7-hydroxydehydroepiandrosterone, a related metabolite. bioimmersion.com

Other Proposed Molecular Interactions and Cellular Signaling

Beyond its interactions with steroid hormone receptors and the glucocorticoid system, 7-keto-DHEA is involved in other cellular processes. It is suggested to enhance thermogenesis by increasing the levels of mitochondrial sn-glycerol-3-phosphate dehydrogenase and cytosolic malic enzyme. nih.gov This leads to a less efficient pathway for electron transport, causing more energy to be released as heat. nih.gov Additionally, 7-keto-DHEA may directly increase the levels of uncoupling proteins, which also contributes to thermogenesis by allowing protons to enter the mitochondrial matrix without synthesizing ATP. nih.gov Research in animal models has also indicated that 3-acetyl-7-oxo-dehydroepiandrosterone can increase liver catalase activity and the rate of mitochondrial substrate oxidation. researchgate.net

Table of Research Findings on this compound's Molecular Mechanisms

| Mechanism | Receptor/Enzyme | Effect | Supporting Evidence Summary |

| Androgen Receptor Interaction | Androgen Receptor | No direct activation. hellopharmacist.comresearchgate.net | Does not convert to testosterone (B1683101). hellopharmacist.comlifeextension.comwebmd.com |

| Estrogen Receptor Interaction | Estrogen Receptor (ER) | No direct activation via conversion. hellopharmacist.comlifeextension.comwebmd.com Potential low-affinity ligand for ER. yaletownnaturopathic.comnih.gov | May be partially converted to estrogens in some cells, activating ERβ. nih.govresearchgate.net |

| Anti-Glucocorticoid Mechanisms | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Competitive inhibition. nih.govnih.gov | Reduces local cortisol production by inhibiting the conversion of cortisone to cortisol. nih.govrupahealth.com |

| Thyroid Hormone Axis | Thyroid Hormones | May increase triiodothyronine (T3) levels. nih.govpeacehealth.org | Potentially enhances metabolic rate without altering TSH or T4. rupahealth.com |

| Other Molecular Interactions | Thermogenic Enzymes | Induction of enzymes like mitochondrial sn-glycerol-3-phosphate dehydrogenase. nih.gov | Increases thermogenesis and energy expenditure. nih.gov |

Potential Role in AMP Kinase Activation

One of the pivotal mechanisms potentially influenced by 7-oxodehydroepiandrosterone and its metabolites is the activation of 5'-adenosine monophosphate-activated protein kinase (AMPK). nih.gov AMPK acts as a master sensor of cellular energy status, becoming activated under conditions of low energy (high AMP:ATP ratio) to stimulate pathways that generate ATP while inhibiting those that consume it. nih.govfrontiersin.org

Research conducted on the parent compound, DHEA, in C2C12 myotubes (a mouse muscle cell line) has demonstrated a significant increase in the phosphorylation of AMPK, which corresponds to its activation. nih.gov This activation is a crucial upstream event that initiates a cascade of metabolic adjustments. While this study focused on DHEA, it is hypothesized that its primary, non-hormonal metabolite, 7-oxodehydroepiandrosterone, is a key mediator of these metabolic effects. nih.govnih.gov The activation of AMPK by DHEA suggests a previously unrecognized physiological role for the steroid and its derivatives in metabolic regulation, potentially mediating some of the health-promoting effects associated with physical exercise and caloric restriction. nih.gov

Table 1: Research Findings on DHEA's Effects in C2C12 Myotubes

| Parameter | Key Finding | Reference |

|---|---|---|

| AMPK Phosphorylation | DHEA exposure elevated the phosphorylation levels of AMPK. | nih.gov |

| Glucose Uptake | DHEA exposure increased glucose uptake in the myotubes. | nih.gov |

| PGC-1α Gene Expression | DHEA induced the expression of the PGC-1α gene. | nih.gov |

| GLUT4 Gene Expression | DHEA induced the expression of the GLUT4 gene. | nih.gov |

Regulation of Glucose Transporter 4 (GLUT4) and Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) Expression

The metabolic actions of 7-oxodehydroepiandrosterone and its precursors are further elucidated by their influence on the expression of GLUT4 and PGC-1α, two critical components of glucose metabolism and mitochondrial biogenesis.

Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α)

PGC-1α is recognized as a master regulator of mitochondrial biogenesis, the process of generating new mitochondria. nih.govresearchgate.net Its activity can be stimulated by upstream factors, including AMPK. mdpi.com Research has shown that DHEA treatment directly induces the expression of the PGC-1α gene in muscle cells. nih.gov This finding provides a direct link between the steroid and the machinery for mitochondrial production.

This mechanism is consistent with the well-documented thermogenic effects of 7-keto-DHEA. nih.govlifeextension.com Thermogenesis, or heat production, is largely a mitochondrial process. 7-keto-DHEA has been shown to enhance the activity of several thermogenic enzymes, an effect that is a downstream consequence of increased mitochondrial capacity orchestrated by PGC-1α. nih.govnih.govlifeextension.com The induction of PGC-1α expression is therefore a plausible molecular basis for the observed increase in metabolic rate associated with these compounds. nih.govnih.gov

Table 2: Thermogenic Enzymes Induced by 7-Oxo-DHEA and its Derivatives

| Enzyme | Cellular Location | Function | Reference |

|---|---|---|---|

| Mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH) | Mitochondria | Participates in the glycerophosphate shuttle, a pathway for electron transport that can increase energy expenditure. | nih.govnih.gov |

| Cytosolic Malic Enzyme | Cytosol | Involved in generating NADPH for biosynthetic processes and contributes to metabolic cycles. | nih.govnih.gov |

| Fatty Acyl CoA Oxidase | Peroxisome | The rate-limiting enzyme in the peroxisomal beta-oxidation of fatty acids. | nih.govlifeextension.com |

Glucose Transporter 4 (GLUT4)

GLUT4 is the primary insulin-responsive glucose transporter found in skeletal muscle and adipose tissue, playing a vital role in maintaining glucose homeostasis. nih.govmdpi.com Studies on DHEA have revealed a dual mechanism for enhancing glucose uptake. Firstly, DHEA was found to increase the gene expression of GLUT4 in myotubes. nih.gov Secondly, separate research in human and murine adipocytes demonstrated that DHEA promotes the translocation of both GLUT1 and GLUT4 transporters from intracellular storage vesicles to the plasma membrane. researchgate.net This movement to the cell surface is the critical step that allows for the transport of glucose from the bloodstream into the cell. nih.govresearchgate.net These findings indicate that DHEA and its metabolites can exert an insulin-like effect, stimulating glucose transport activity and contributing to improved glucose utilization. researchgate.net

Preclinical and in Vitro Investigations of Biological Effects of 7 Oxodehydroepiandrosterone 3 Acetate

Metabolic and Thermogenic Effects in Animal Models

Preclinical studies in animal models, primarily rodents, have explored the potential of 7-Oxodehydroepiandrosterone 3-acetate to influence metabolic rate, body composition, and lipid profiles. These investigations suggest a role for the compound in modulating energy expenditure and fat metabolism.

Influence on Adiposity and Body Composition in Preclinical Studies

The thermogenic effects of this compound have led to investigations into its impact on body weight and composition in animal models. healthline.comnih.gov Studies have reported that its administration can lead to a reduction in body weight. nih.gov This is thought to be a direct consequence of the increased metabolic rate and fat utilization. nih.gov By stimulating enzymes that promote the burning of fatty acids for energy, the compound may help to reduce fat storage. nih.govlifeextension.com

Neurobiological and Cognitive Enhancement in Animal Models

In addition to its metabolic effects, this compound has been investigated for its potential neurobiological and cognitive-enhancing properties in rodent models. Research has focused on its ability to counteract memory impairments and improve age-related cognitive decline.

Reversal of Chemically-Induced Memory Impairment (e.g., Scopolamine) in Mice

Scopolamine is a substance known to induce temporary amnesia and is often used in research to model memory deficits. mdpi.com Studies in young C57BL/6 mice have demonstrated that this compound can effectively reverse the memory impairment caused by scopolamine. nih.govnih.gov In these experiments, the compound was shown to counteract the effects of the amnesic drug, suggesting a potential protective role in memory function. nih.gov The proposed mechanism may involve the modulation of GABAergic neuronal systems that influence the cholinergic system, which is targeted by scopolamine. nih.govnih.gov

Improvement of Age-Related Memory Deficits in Rodents

The potential for this compound to address age-related cognitive decline has also been a focus of preclinical research. nih.gov In studies involving old mice, administration of the compound was associated with improved memory retention in tasks such as the Morris water maze. nih.gov This suggests that the compound may have a positive impact on the cognitive deficits that can accompany the aging process. nih.gov While the precise mechanisms are still under investigation, these findings in animal models point towards a potential for neurobiological and cognitive support.

Interactive Data Tables

Table 1: Effects on Body Weight and Metabolism

| Parameter | Animal Model | Observation | Reference |

| Resting Metabolic Rate | Rodents | Increased | nih.gov |

| Body Weight | Rats | Reduced | nih.gov |

| Thermogenic Enzymes | Rats | Induced | nih.gov |

| Lipid Metabolism | Animal Models | Modulated | nih.govlifeextension.com |

Table 2: Effects on Cognitive Function

| Condition | Animal Model | Observation | Reference |

| Scopolamine-Induced Amnesia | Mice | Reversed | nih.govnih.gov |

| Age-Related Memory Deficits | Mice | Improved Retention | nih.gov |

Neuroprotective Effects in Various In Vitro and In Vivo Brain Injury Models

The potential of steroid hormones to offer neuroprotection has been a subject of considerable research. Progesterone (B1679170), for instance, has demonstrated significant pleiotropic properties as a neuroprotective agent in both animal models and human studies. nih.gov It is known to mitigate the cascade of secondary injuries following a traumatic brain injury (TBI) through various mechanisms. nih.gov Research has shown that progesterone can reduce neuronal loss and axonal injury, leading to improved cognitive outcomes in animal models of TBI. nih.gov Its neuroprotective actions are partly attributed to its ability to reduce excitotoxicity by diminishing the effects of glutamate (B1630785) and enhancing the effects of GABA. nih.gov

Dehydroepiandrosterone (B1670201) (DHEA) and its sulfate (B86663) ester (DHEAS) are other neurosteroids that have been investigated for their neuroprotective capabilities. mdpi.com DHEA is known to exert anxiolytic and antidepressant effects and is released in response to stress. researchgate.net Studies have shown that DHEAS can protect against Aβ toxicity in cellular and animal models of Alzheimer's disease. mdpi.com The neuroprotective effects of DHEAS in primary neuronal cultures are linked to its beneficial actions on mitochondrial function and its anti-apoptotic properties. mdpi.com Specifically, it has been shown to counteract the decrease in neuronal viability caused by toxic Aβ oligomers by influencing the PI3K/Akt and Bcl2 signaling pathways and reducing the activity of caspases 3 and 7. mdpi.com

While direct studies on the neuroprotective effects of this compound in specific brain injury models are not extensively detailed in the provided results, the known neuroprotective actions of its parent compound, DHEA, suggest a potential area for investigation. The acetate (B1210297) form, 7-keto-DHEA, is noted for its antioxidant and neuroprotective properties which are currently under investigation, particularly concerning aging and cognitive performance. caringsunshine.com

Modulation of Stress Responses and Neuroendocrine Systems in Animal Studies

The neuroendocrine system plays a critical role in the body's response to stress, with hormones like cortisol being a key indicator of the hypothalamic-pituitary-adrenal (HPA) axis activity. researchgate.net Stress responses are categorized into alarm, resistance, and exhaustion stages, involving the activation of the sympathetic nervous system and the release of hormones such as cortisol and adrenaline. heraldopenaccess.us Chronic stress can lead to persistently high levels of glucocorticoids, which can negatively impact physiological functions. heraldopenaccess.us

Dehydroepiandrosterone (DHEA) is recognized for its anti-glucocorticoid properties and its role in mitigating the negative effects of stress. researchgate.net Animal models have been instrumental in translational studies of stress-related disorders like PTSD. researchgate.net 7-keto DHEA, a metabolite of DHEA, is suggested to have superior anti-glucocorticoid effects compared to DHEA itself. researchgate.net This is partly because it is thought to regulate local cortisol activity through competitive inhibition of the enzyme 11β-HSD1, which converts cortisone (B1669442) to active cortisol. nih.gov

While specific studies detailing the modulation of stress responses and neuroendocrine systems by this compound in animal models are not extensively covered in the search results, the properties of its parent compounds provide a basis for its potential effects. For instance, 7-keto-DHEA has been noted for its cortisol-lowering effects, which could be beneficial in managing stress-related metabolic imbalances. caringsunshine.com

| Compound | Observed Effect on Stress/Neuroendocrine System | Model System |

| Dehydroepiandrosterone (DHEA) | Anxiolytic, antidepressant, and antiglucocorticoid properties. researchgate.net | Animal Models |

| 7-keto DHEA | May have superior anti-glucocorticoid effects compared to DHEA. researchgate.net Potential cortisol-lowering effects. caringsunshine.com | Animal Models |

Immunomodulatory Activities in Preclinical Research

Augmentation of Interleukin-2 Production by Lymphocytes In Vitro

Interleukin-2 (IL-2) is a crucial cytokine in the immune response, primarily involved in the proliferation and differentiation of T cells. The production of IL-2 can be influenced by various factors, including steroid hormones.

Dehydroepiandrosterone (DHEA) has been identified as a natural enhancer of IL-2 synthesis by helper T cells. nih.gov In vitro studies have demonstrated that direct exposure of lymphocytes to low doses of DHEA leads to an enhanced capacity to secrete IL-2 upon activation. nih.gov Furthermore, DHEA has been shown to augment IL-2 production by activated cloned T cell lines. nih.gov

Research presented at the 5th Conference on Retroviruses and Opportunistic Infections indicated that both DHEA and 7-KETO-DHEA augment Interleukin 2 (IL-2) production by human lymphocytes in vitro. rxlist.com This suggests that the 7-oxo derivative of DHEA retains the ability to enhance this key aspect of the cell-mediated immune response.

| Compound | Effect on IL-2 Production | Cell Type |

| Dehydroepiandrosterone (DHEA) | Enhances IL-2 synthesis. nih.gov | Murine Lymphocytes, Cloned T cell lines |

| 7-KETO-DHEA | Augments IL-2 production. rxlist.com | Human Lymphocytes |

Counteraction of Glucocorticoid-Induced Immune Suppression

Glucocorticoids are potent immunosuppressants, and their effects can be counteracted by certain other steroid hormones. Dehydroepiandrosterone (DHEA) and its metabolites have been shown to possess anti-glucocorticoid properties, which can be crucial in restoring immune function in the face of glucocorticoid-induced suppression.

In vitro and in vivo studies have demonstrated that DHEA can overcome glucocorticoid-induced depressions in IL-2 synthesis by T cells and T cell clones. nih.gov Another DHEA metabolite, androstene-3b,7b,17b-triol (β-AET), has been shown to antagonize the suppression of IL-2 and IL-3 production and cell proliferation in glucocorticoid-treated, Concanavalin A-induced splenocytes. researchgate.net This suggests that DHEA and its derivatives can effectively counteract the immunosuppressive effects of glucocorticoids. Given that 7-keto DHEA is noted for its potential anti-glucocorticoid properties, it is plausible that this compound shares this ability. nih.gov

| Compound | Observed Effect | Model System |

| Dehydroepiandrosterone (DHEA) | Overcomes glucocorticoid-induced depressions in IL-2 synthesis. nih.gov | T cells and T cell clones (in vitro and in vivo) |

| Androstene-3b,7b,17b-triol (β-AET) | Antagonized glucocorticoid-induced suppression of IL-2 and IL-3 production and cell proliferation. researchgate.net | Concanavalin A-induced splenocytes |

Investigation of Other Biological Activities

Beyond its neuroprotective and immunomodulatory roles, 7-Oxodehydroepiandrosterone and its derivatives have been investigated for other biological activities. One of the most prominent areas of research is its effect on metabolism and body weight.

Preclinical studies in rats have shown that 7-keto DHEA is more potent than DHEA in inducing thermogenic enzymes such as glycerol-3-phosphate dehydrogenase and malic enzyme. researchgate.net It has also been demonstrated to increase the rate of mitochondrial substrate oxidation, liver catalase activity, and fatty acyl-CoA oxidase activity in rat models. researchgate.net These effects are achieved without activating the androgen receptor or being converted to other androgens or estrogens. researchgate.net

Human studies have also explored the potential of 7-keto DHEA for weight management. Some research suggests it may significantly help obese women lose weight and fat. rxlist.com The proposed mechanism involves an increase in the body's metabolism and heat production. rxlist.com It is thought to enhance thermogenesis through mechanisms similar to thyroid hormone, by increasing the levels of mitochondrial sn-glycerol-3-phosphate dehydrogenase and cytosolic malic enzyme. nih.gov

Additionally, 7-keto DHEA is being investigated for its potential to improve lean body mass, build muscle, increase thyroid gland activity, and enhance memory. rxlist.com

| Biological Activity | Observed Effect | Model System |

| Thermogenesis | Induces thermogenic enzymes (glycerol-3-phosphate dehydrogenase, malic enzyme). researchgate.net | Rats |

| Metabolism | Increases mitochondrial substrate oxidation, liver catalase activity, and fatty acyl-CoA oxidase activity. researchgate.net | Rats |

| Weight Management | May promote weight loss and fat loss. rxlist.com | Humans (obese women) |

| Memory | Investigated for memory enhancement. rxlist.com | Not specified |

Effects on Bone Metabolism in Animal Models (e.g., Osteoporosis)

Extensive literature searches did not yield any preclinical or in vitro studies that have directly investigated the effects of this compound on bone metabolism in animal models of osteoporosis. The available research primarily focuses on its parent compound, dehydroepiandrosterone (DHEA).

To provide some context, studies on DHEA have indicated its potential positive impact on bone health. For instance, research in postmenopausal women and individuals with adrenal insufficiency suggests that DHEA supplementation may offer benefits for bone health. nih.govnih.gov In animal models, DHEA has been shown to promote the activity of osteoblasts, the cells responsible for bone formation, and to improve bone mineral density. nih.gov However, it is crucial to note that these findings are not directly applicable to this compound, as the acetylation and the presence of a keto group at the 7-position can significantly alter the compound's biological activity. wikipedia.org Further research is required to determine if this compound possesses any independent or similar effects on bone metabolism.

Role in Glucose Metabolism Regulation in Skeletal Muscle

There is a significant lack of direct scientific evidence from preclinical or in vitro studies specifically examining the role of this compound in the regulation of glucose metabolism in skeletal muscle.

In contrast, studies on the parent hormone, DHEA, have shown that it can enhance the uptake of glucose in cultured rat myoblasts, which are precursor cells to muscle fibers. nih.gov This effect is attributed to an increase in the affinity of glucose transporters in the cell membrane. nih.gov Furthermore, research indicates that DHEA can activate signaling pathways related to glucose metabolism in skeletal muscle. researchgate.netphysiology.orgnih.gov It is important to emphasize that this compound is a distinct molecule from DHEA and is not converted into sex hormones like androgen and estrogen, unlike DHEA. wikipedia.orgrxlist.comwebmd.com Therefore, the effects of DHEA on glucose metabolism in skeletal muscle cannot be directly extrapolated to its 7-keto-acetylated metabolite. Further investigation is needed to elucidate the specific role, if any, of this compound in skeletal muscle glucose regulation.

Analytical Methodologies for 7 Oxodehydroepiandrosterone 3 Acetate and Its Metabolites in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of steroids due to its high sensitivity and selectivity. researchgate.net

Robust LC-MS/MS methods have been developed for the sensitive quantification of 7-oxo-DHEA and its hydroxylated metabolites in plasma and serum. nih.gov One such method utilized a novel derivatization reagent, 1-amino-4-methyl piperazine (MP), to enhance detection. nih.gov This method achieved a low limit of quantitation (LLOQ) of 10 pg/mL for 7α-hydroxy-DHEA, 7β-hydroxy-DHEA, and 7-oxo-DHEA. nih.gov The validation of this method, following FDA guidelines, demonstrated good linearity within the calibration range of 10-2000 pg/mL, with a coefficient of variance (CV) within 8% for all quality control levels. nih.gov

For the analysis of various androgens, including DHEA, in plasma, a robust LC-MS/MS method was established and validated according to the Clinical & Laboratory Standards Institute guidelines. mdpi.com This method demonstrated good precision with total and intra-assay CVs within 10%. mdpi.com The recoveries for DHEA were between 90.5% and 106.7%, and the limit of quantification was 0.10 ng/mL. mdpi.com Another validated HPLC-MS/MS method for DHEA in serum reported a lower limit of detection (LLOD) of 0.34 ng/ml and a LLOQ of 1.18 ng/ml. unipi.it The use of deuterated internal standards, such as 3α-deuterium-labelled 7α-hydroxy-DHEA and 7-oxo-DHEA, has been shown to improve the sensitivity, precision, and recovery of LC-MS/MS analysis in human plasma. researchgate.net

| Parameter | Method 1 (Derivatization) nih.gov | Method 2 (Androgen Panel) mdpi.com | Method 3 (DHEA specific) unipi.it |

| Analyte(s) | 7α-OH-DHEA, 7β-OH-DHEA, 7-oxo-DHEA | Testosterone (B1683101), DHT, A4, DHEA, DHEAS, 11-KetoT, 11β-OHT | Dehydroepiandrosterone (B1670201) (DHEA) |

| Matrix | Serum | Plasma | Serum, Plasma |

| LLOQ | 10 pg/mL | 0.10 ng/mL (for DHEA) | 1.18 ng/mL |

| Linearity (R) | >0.99 (10-2000 pg/mL) | Not specified | Not specified |

| Precision (CV) | Within 8% | Within 10% | Not specified |

| Recovery | Not specified | 90.5–106.7% (for DHEA) | Not specified |

LC-MS/MS is extensively used for metabolite profiling in various biological fluids. nih.gove-century.us Untargeted metabolomic profiling of follicular fluid using LC-MS/MS has been employed to identify potential biomarkers for infertility. e-century.us In such studies, a large number of differential metabolites can be screened and identified, which are then subjected to pathway analysis to understand the underlying biological changes. e-century.us Similarly, non-targeted LC-MS/MS has been used to uncover novel dietary biomarker panels in human plasma. nih.gov These approaches involve the classification of identified compounds based on their correspondence with mass spectrometry data from established databases. nih.gov

In the context of 7-oxo-DHEA, LC-qTOF and LC-MS-QqQ have been used to evaluate its metabolism, identifying various hydroxylated metabolites in urine. researchgate.net This approach allows for the analysis of both free and conjugated (sulphated) fractions of urine separately. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry is a well-established and powerful diagnostic tool for the analysis of urinary steroid profiles. It offers high chromatographic resolution, which is essential for separating numerous steroid isomers. nih.gov

GC-MS is widely applied for the comprehensive analysis of urinary steroid metabolites to diagnose inborn errors of metabolism and to study adrenal diseases. nih.govsemanticscholar.org The methodology typically involves sample preparation steps including solid-phase extraction, enzymatic hydrolysis to deconjugate the steroids, and derivatization to increase their volatility for GC analysis. nih.govnih.gov For instance, a validated GC-MS method for the quantification of 32 urinary steroid metabolites demonstrated high selectivity, accuracy (within ±15%), and precision (CV% < 15%). nih.gov

In the context of doping control, GC-MS techniques are used to study the effect of administered compounds on the endogenous steroid profile. researchgate.net After administration of 7-keto-DHEA, urine samples are analyzed for free, glucuro-, and sulpho-conjugated steroids using various GC-MS techniques to identify diagnostic metabolites. researchgate.net

Carbon Isotope Ratio Mass Spectrometry (CIRMS) for Distinguishing Endogenous and Exogenous Origins

When dealing with endogenous steroids, it is crucial to differentiate between naturally produced compounds and those from an external source. researchgate.net Carbon Isotope Ratio Mass Spectrometry (CIRMS) is the definitive method for this purpose. researchgate.netscilit.com This technique measures the ratio of carbon-13 to carbon-12 (¹³C/¹²C) in a compound. Since steroids from commercial sources are typically derived from plants, their ¹³C/¹²C ratio differs from that of endogenous human steroids.

Excretion studies involving the administration of 7-oxo-DHEA and its acetate (B1210297) have shown that the carbon isotope ratios of 7-oxo-DHEA and its main metabolite, 7β-OH-DHEA, are significantly altered for more than 50 hours after a single oral dose. researchgate.net The identification of novel metabolites, such as 5α-androstane-3β,7β-diol-17-one, can further extend the window of detection. researchgate.netresearchgate.net For CIRMS analysis, peak purity is critical, and often requires extensive sample purification, such as a twofold high-performance liquid chromatography (HPLC)-based fractionation, before the sample is introduced to the GC/C/IRMS instrument. researchgate.net

| Analytical Technique | Application | Key Findings |

| GC-C-IRMS | Distinguishing endogenous vs. exogenous 7-oxo-DHEA | Significant alteration of ¹³C/¹²C ratio in 7-oxo-DHEA and 7β-OH-DHEA post-administration. researchgate.net |

| GC-C-IRMS | Extending detection window | A novel metabolite (5α-androstane-3β,7β-diol-17-one) prolongs the detection time. researchgate.netresearchgate.net |

Sample Preparation and Extraction Procedures for Steroid Analysis (e.g., Liquid-Liquid Extraction)

Proper sample preparation is a critical step to remove potential interferences and concentrate the analytes before instrumental analysis. arborassays.comcdc.gov For steroid analysis from biological matrices like plasma and urine, liquid-liquid extraction (LLE) is a commonly used technique. nih.govarborassays.com

A typical LLE procedure for steroids from urine involves enzymatic deconjugation, followed by the addition of a buffer to adjust the pH and an organic solvent (e.g., diethyl ether) for extraction. nih.gov After vortexing and centrifugation to separate the phases, the organic layer containing the steroids is collected. nih.govarborassays.com This process can be repeated to maximize extraction efficiency. arborassays.com The pooled organic extracts are then dried down and the residue is reconstituted in a suitable solvent for analysis. researchgate.netarborassays.com

Solid-phase extraction (SPE) is another widely used technique for sample clean-up and preconcentration. nih.gov

Development of Deuterated Internal Standards for Quantification

The accurate quantification of 7-Oxodehydroepiandrosterone 3-acetate and its metabolites in complex biological matrices, such as plasma and urine, presents significant analytical challenges. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a predominant method for this analysis due to its high sensitivity and specificity. nih.govresearchgate.net However, issues like ion suppression or enhancement from matrix components can compromise the accuracy and precision of the results. researchgate.net To overcome these challenges, the development and application of stable isotope-labeled internal standards, particularly deuterated analogues, are essential. nih.govlcms.cz These standards are considered the gold standard for quantitative mass spectrometry.

Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the standard, while their near-identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization. lcms.cz This co-elution and similar ionization response corrects for variations in extraction recovery and matrix effects, leading to highly accurate and reliable quantification. lcms.cz

Synthesis and Application of Deuterated Standards

Research has focused on the synthesis of deuterated derivatives of 7-oxo-DHEA and its key metabolites. A notable study reported a method for synthesizing 3α deuterium-labelled 7α-hydroxy-DHEA and 7-oxo-DHEA. nih.govresearchgate.netimtm.czcas.cz The synthesis involves introducing deuterium into the 3α position by reducing the corresponding 3-ketone with sodium borodeuteride (NaBD₄) after protecting the 17-carbonyl group. nih.govresearchgate.netcas.cz

The use of these synthesized deuterated steroids as internal standards has been shown to significantly enhance the performance of LC-MS/MS methods for analyzing these compounds in human plasma. nih.govresearchgate.net The improvements are evident in key validation parameters such as sensitivity, precision, and recovery. nih.govcas.cz In other related research, "in-house deuterated 7-oxo-DHEA" was utilized in excretion studies to investigate its metabolism for doping control purposes, further highlighting the critical role of these standards in specialized analytical applications. researchgate.netscilit.com

The application of a stable-isotope dilution LC-MS/MS method involves adding a known quantity of the deuterated internal standard to the biological sample before extraction. nih.gov The final quantification is based on the ratio of the peak area of the endogenous analyte to that of the deuterated standard. nih.gov This approach has proven effective for a wide range of steroids, ensuring high accuracy and reproducibility. nih.govmedrxiv.org

Detailed Research Findings

The implementation of deuterated internal standards leads to robust and reliable analytical methods, as demonstrated by the validation data from various studies on steroid analysis. These methods consistently show excellent linearity, low limits of quantification, and high accuracy and precision.

| Analyte | Validation Parameter | Reported Performance | Reference |

|---|---|---|---|

| 7-oxo-DHEA | Sensitivity | Improved sensitivity in human plasma LC-MS/MS analysis. | nih.gov |

| 7α-hydroxy-DHEA | Precision | Enhanced precision in human plasma LC-MS/MS analysis. | nih.gov |

| Various Steroids | Linearity (R²) | > 0.99 | medrxiv.org |

| Various Steroids | Accuracy (%) | 80 - 120% | medrxiv.org |

| Various Steroids | Extraction Recovery (%) | > 65% | medrxiv.org |

| Testosterone | LLOQ (pg/mL) | 10 | nih.gov |

| Estradiol (E2) | LLOQ (pg/mL) | 2.5 | nih.gov |

The development of specific deuterated standards is crucial for accurately profiling the metabolism of this compound. Excretion studies have identified several urinary metabolites, including 7β-OH-DHEA and a novel metabolite, 5α-androstane-3β,7β-diol-17-one, whose detection windows and quantities can be precisely determined using these advanced analytical techniques. researchgate.netscilit.com

| Deuterated Internal Standard | Application | Reference |

|---|---|---|

| 3α deuterium-labelled 7-oxo-DHEA | Quantification of 7-oxo-DHEA in human plasma. | nih.govcas.cz |

| 3α deuterium-labelled 7α-hydroxy-DHEA | Quantification of 7α-hydroxy-DHEA in human plasma. | nih.govcas.cz |

| In-house deuterated 7-oxo-DHEA | Metabolism and excretion studies for doping control. | researchgate.net |

| [7,7-2H2]dehydroepiandrosterone sulfate (B86663) | Quantification of DHEAS in serum. | nih.gov |

Comparative Endocrinology and Steroidomics of 7 Oxodehydroepiandrosterone 3 Acetate

Comparison with Other 7-Hydroxylated DHEA Metabolites (7α-OH-DHEA, 7β-OH-DHEA)

DHEA is metabolized in the body via 7-hydroxylation into two primary epimers, 7α-hydroxy-DHEA (7α-OH-DHEA) and 7β-hydroxy-DHEA (7β-OH-DHEA). wikipedia.org 7-keto-DHEA is formed subsequently from 7α-OH-DHEA. nih.gov These 7-oxygenated metabolites exhibit different biological activities.

As previously noted, the thermogenic potency of these metabolites follows a specific order, with 7-keto-DHEA being more potent than DHEA and 7α-OH-DHEA. nih.gov 7α-OH-DHEA is known to have weak estrogenic activity, selectively activating the ERβ receptor, and may be responsible for some of the antiglucocorticoid effects attributed to DHEA. wikipedia.org Some reports suggest that the 7β-isomer is formed in greater proportions and possesses higher activity than both the 7α-isomer and the 7-keto precursor, although the specific activity measured can vary. researchgate.net

| Metabolite | Metabolic Position | Key Characteristics |

|---|---|---|

| 7α-OH-DHEA | Direct metabolite of DHEA; precursor to 7-keto-DHEA. nih.govwikipedia.org | Weak estrogenic activity (ERβ selective); may mediate antiglucocorticoid effects of DHEA. wikipedia.org |

| 7β-OH-DHEA | Direct metabolite of DHEA. wikipedia.org | Reported to have higher activity than 7α-OH-DHEA and 7-keto-DHEA in some measures. researchgate.net Highest thermogenic potency in the series. nih.gov |

| 7-Oxo-DHEA (7-Keto-DHEA) | Formed from 7α-OH-DHEA. nih.gov | Potent thermogenic agent; not converted to sex hormones. webmd.comnih.gov |

Integration within the Broader Network of Neurosteroids and Adrenocortical Hormones

7-Oxodehydroepiandrosterone 3-acetate fits within the broader steroid network as a natural, downstream metabolite of DHEA, one of the most abundant circulating steroid hormones produced by the adrenal glands. differencebetween.netwikipedia.orgcaringsunshine.com Since DHEA is also produced in the brain and functions as a neurosteroid, its metabolites, including 7-keto-DHEA, are considered part of the neurosteroid family. wikipedia.org

A significant aspect of its integration is its interaction with the glucocorticoid pathway. 7-keto-DHEA is proposed to regulate cortisol activity by acting as a competitive inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). rupahealth.com This enzyme is responsible for converting inactive cortisone (B1669442) into active cortisol in tissues. By inhibiting this enzyme, 7-keto-DHEA may reduce local cortisol levels, thereby modulating the body's stress response and its metabolic consequences. bodylogicmd.comrupahealth.com This anti-glucocorticoid property is a key feature that distinguishes its physiological role from that of its parent hormone, DHEA. researchgate.net

Future Directions and Emerging Research Avenues for 7 Oxodehydroepiandrosterone 3 Acetate

Elucidation of Unidentified Molecular Targets and Specific Signaling Pathways

A primary focus of future research will be the identification of novel molecular targets and the precise signaling pathways through which 7-Oxodehydroepiandrosterone 3-acetate exerts its effects. While it is known to be a more potent inducer of thermogenic enzymes than its parent compound, DHEA, the complete picture of its molecular interactions is yet to be unveiled. nih.gov For instance, research has shown its ability to reverse memory impairment in mice, suggesting interactions with neurological pathways. nih.gov However, the specific receptors and downstream signaling cascades involved in this and other observed effects remain largely uncharacterized. Future studies will likely employ advanced techniques to map these interactions comprehensively.

Development of Advanced Animal Models to Study Specific Physiological Roles

To dissect the specific physiological roles of this compound, the development of more sophisticated animal models is necessary. Current research has utilized models like the C57BL/6 mouse to study its effects on memory. nih.gov Future research could benefit from the creation of genetically modified animal models that allow for the targeted investigation of the compound's role in specific tissues or cellular processes. These advanced models will be instrumental in providing a more nuanced understanding of its in vivo functions.

Application of Multi-omics Approaches for Comprehensive Biological System Analysis

The integration of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach for a holistic analysis of the biological impact of this compound. nih.govnih.gov By simultaneously examining various molecular layers, researchers can construct a comprehensive picture of how the compound influences cellular networks and pathways. nih.govnih.gov This systems biology approach can help identify novel biomarkers of its activity and elucidate the complex interplay between different biological molecules in response to the compound. nih.gov

Exploration of Novel Synthetic Analogs for Enhanced Biological Selectivity

The development of novel synthetic analogs of this compound holds promise for enhancing its biological selectivity and therapeutic potential. By modifying the chemical structure of the parent compound, scientists can aim to create derivatives with improved affinity for specific molecular targets and reduced off-target effects. This line of research could lead to the design of more potent and safer therapeutic agents for a range of applications. nih.gov

Q & A

Basic Question: What are the common synthetic pathways for 7-oxodehydroepiandrosterone 3-acetate, and how can its purity be optimized during synthesis?

Methodological Answer:

The compound is typically synthesized via acetylation of 7-oxodehydroepiandrosterone using acetic anhydride or acetyl chloride in the presence of a base catalyst (e.g., pyridine). Enzymatic approaches using lipases or esterases have also been explored for regioselective acetylation . To optimize purity, researchers should employ chromatographic techniques (e.g., silica gel chromatography or HPLC) and monitor reaction progress via TLC or LC-MS. Evidence from steroid synthesis studies highlights the importance of controlling reaction temperature (20–25°C) and avoiding excess acetic anhydride to minimize byproducts .

Advanced Question: How can researchers resolve contradictions in reported metabolic pathways of this compound across different microbial models?

Methodological Answer:

Discrepancies in metabolic pathways (e.g., oxidation vs. ester hydrolysis) can arise from species-specific enzyme expression. To address this:

- Conduct comparative studies using B. cinerea and E. coli models with isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic intermediates .

- Use enzyme inhibition assays (e.g., with NAD+ analogs for dehydrogenases) to identify key enzymes responsible for divergent pathways .

- Apply transcriptomic profiling (RNA-seq) to map gene expression patterns in microbial systems exposed to the compound .

Basic Question: What analytical techniques are most reliable for characterizing this compound and distinguishing it from structurally similar steroids?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can resolve structural differences, particularly the acetyl group at C3 (δ ~2.05 ppm for CH₃) and the 7-keto moiety (δ ~210 ppm in ¹³C) .

- LC-MS/MS: High-resolution mass spectrometry (HRMS) with ESI+ ionization distinguishes molecular ions ([M+H]⁺ at m/z 331.2) and fragmentation patterns (e.g., loss of acetate at m/z 271) .

- X-ray Crystallography: Confirms stereochemistry, especially for C3β-acetate and C17-keto configurations .

Advanced Question: How can researchers design experiments to evaluate the compound’s role in modulating vertebrate hormone receptors without cross-reactivity artifacts?

Methodological Answer:

- In Vitro Binding Assays: Use recombinant human androgen (AR) and estrogen receptors (ER) in competitive binding assays with radiolabeled ligands (e.g., ³H-testosterone or ³H-estradiol). Include controls with DHEA (a known precursor) to assess specificity .

- Gene Knockout Models: Employ CRISPR/Cas9-modified cell lines (e.g., AR⁻/⁻ or ER⁻/⁻) to isolate receptor-specific effects .

- Transcriptomic Profiling: RNA-seq of hormone-responsive tissues (e.g., liver or prostate) in animal models treated with the compound can identify downstream targets (e.g., PSA for AR) .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles (EN 166 standard) to prevent skin/eye contact .

- Ventilation: Use fume hoods for weighing and synthesis steps due to potential dust inhalation risks .

- Waste Disposal: Collect acetylation byproducts in sealed containers for incineration, adhering to OSHA Hazard Communication Standard (29 CFR 1910) .

Advanced Question: How can researchers investigate the compound’s adaptogenic effects in vivo while controlling for confounding variables like stress hormone fluctuations?

Methodological Answer:

- Experimental Design: Use rodent models (e.g., Sprague-Dawley rats) in controlled environments (12h light/dark cycles) with acclimatization periods ≥7 days .

- Behavioral Tests: Combine "open field" (locomotor activity) and "forced swim" (stress resilience) assays. Measure plasma corticosterone via ELISA pre- and post-treatment to correlate adaptogenic effects with HPA axis modulation .

- Statistical Controls: Apply mixed-effects models to account for inter-individual variability, with post-hoc Wilcoxon tests for non-parametric data .

Advanced Question: What methodologies can elucidate the compound’s interaction with microbial dehydrogenases, such as B. cinerea capsidiol dehydrogenase (BcCPDH)?

Methodological Answer:

- Promoter Activation Studies: Use B. cinerea strains transformed with GFP or luciferase reporters under the Bccpdh promoter to quantify induction by this compound derivatives .

- Enzyme Kinetics: Purify BcCPDH and measure NAD+ reduction rates (ΔA₃₄₀) in the presence of the compound and its analogs .

- Metabolite Profiling: Employ GC-MS to identify oxidation products (e.g., capsenone analogs) in microbial cultures .

Basic Question: How should researchers address stability issues of this compound in long-term pharmacological studies?

Methodological Answer:

- Storage Conditions: Store at –20°C in argon-purged vials to prevent oxidation. Use desiccants to minimize hydrolysis .

- Stability Assays: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to identify degradation products (e.g., deacetylated forms) .

- Formulation: Use lipid-based nanoemulsions or cyclodextrin complexes (e.g., β-CD) to enhance aqueous stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.